2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Overview
Description
2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated heterocyclic compound with the molecular formula C8H6F4N. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 4-position of the pyridine ring. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine has a wide range of scientific research applications:
Mechanism of Action
Safety and Hazards
Future Directions
TFMP and its derivatives, including FTCP, have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine can be achieved through several synthetic routes. One common method involves the use of fluorinated building blocks and halogenated heterocycles.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes. For example, the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium is one such method . This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds through the use of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and biphenyl derivatives. These products have significant applications in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the cyclopropyl group.
4-(Trifluoromethyl)pyridine: This compound has a trifluoromethyl group at the 4-position but does not have the fluorine atom at the 2-position.
Uniqueness
2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both the fluorine atom and the trifluoromethylcyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLZVNHPDBGYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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